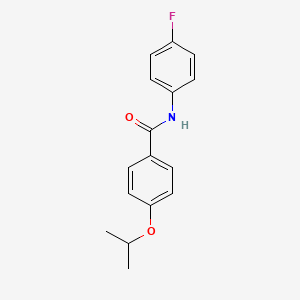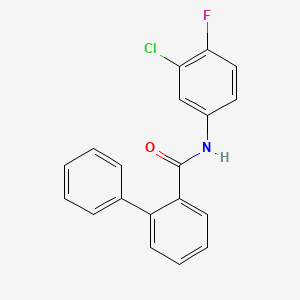
(3,5-dimethylphenyl)(4-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethylphenyl)(4-methoxybenzyl)amine is a chemical compound that belongs to the class of arylalkylamines. It is also known as DMMA and has a molecular formula of C16H19NO. DMMA has been the subject of research due to its potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of DMMA is not fully understood. However, it is believed to exert its biological activities by interacting with specific receptors or enzymes in the body. DMMA has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin. It has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Biochemical and Physiological Effects:
DMMA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. DMMA has also been shown to reduce the production of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders. Additionally, DMMA has been shown to have anxiolytic and sedative effects, making it a potential candidate for the development of new drugs for the treatment of anxiety disorders.
実験室実験の利点と制限
DMMA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMMA has also been shown to exhibit a range of biological activities, making it a potentially useful compound for the development of new drugs. However, there are also some limitations associated with DMMA. It has not been extensively studied in vivo, and its safety profile has not been fully established. Therefore, further research is needed to fully understand the potential risks and benefits of DMMA.
将来の方向性
There are several future directions for research on DMMA. One potential direction is to investigate its potential as a new anticancer agent. DMMA has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as a new antimicrobial agent. DMMA has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new drugs to treat infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMMA and its potential applications in the field of medicinal chemistry.
合成法
The synthesis of DMMA is a multi-step process that involves the reaction of 3,5-dimethylphenylacetonitrile with 4-methoxybenzylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain pure DMMA. This method has been successfully used to synthesize DMMA in the laboratory.
科学的研究の応用
DMMA has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. DMMA has been tested against several cancer cell lines and has shown promising results as a potential anticancer agent. It has also been investigated for its ability to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-8-13(2)10-15(9-12)17-11-14-4-6-16(18-3)7-5-14/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXNMWFNRXLZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3,5-dimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
![2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)

![2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5799319.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5799330.png)

![9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5799348.png)